molecular formula C13H13ClN2O5 B2551974 Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate CAS No. 339029-50-4

Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate

Cat. No.: B2551974
CAS No.: 339029-50-4
M. Wt: 312.71
InChI Key: MHGMUSRNAMQOSI-FOWTUZBSSA-N
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Description

Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate is a hydrazone derivative featuring a 3-chlorophenyl substituent and dimethyl ester groups on a pentanedioate backbone.

Properties

IUPAC Name

dimethyl (Z)-2-[(3-chlorophenyl)diazenyl]-3-hydroxypent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O5/c1-20-11(18)7-10(17)12(13(19)21-2)16-15-9-5-3-4-8(14)6-9/h3-6,17H,7H2,1-2H3/b12-10-,16-15?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNOQSLXGPFNRC-GYOKMOPESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C(C(=O)OC)N=NC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC(=CC=C1)Cl)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate typically involves the reaction of 3-chlorobenzaldehyde with dimethyl acetylenedicarboxylate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chlorophenyl ring can participate in π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the literature, focusing on substituent effects, ester groups, functional groups, and reactivity.

Substituent Effects: Halogen Position and Identity

  • Target Compound : 3-Chlorophenyl group. The meta-chloro substituent may induce moderate electron-withdrawing effects, influencing reactivity in cyclization or coupling reactions.
  • : 2-(2-(4-Fluorophenyl)hydrazono)propanoate (23) contains a 4-fluorophenyl group.
  • : 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone features a 4-chlorophenyl group. Para-substitution is common in agrochemical intermediates (e.g., metconazole), suggesting steric and electronic preferences for biological activity .

Key Insight : Halogen position (meta vs. para) impacts electronic distribution and steric accessibility, which can dictate reactivity in synthetic or biological contexts.

Ester Group Variations

  • Target Compound : Dimethyl esters on the pentanedioate backbone may enhance solubility in polar aprotic solvents compared to bulkier esters.
  • : Diethyl 2-[(2-dimethylamino)methylene]-3-oxopentanedioate uses diethyl esters. Larger ester groups could reduce hydrolysis rates but increase lipophilicity, favoring specific reaction conditions (e.g., pyrimidine synthesis) .
  • : Methyl or ethyl esters in cyclopentanone intermediates demonstrate that smaller esters (methyl) facilitate higher yields in hydrolysis steps, as noted in the synthesis of metconazole intermediates .

Key Insight : Ester size influences solubility, reaction rates, and product yields, with dimethyl esters offering a balance between reactivity and ease of manipulation.

Functional Group Comparison

  • Target Compound: Hydrazono and ketone groups enable condensation reactions, useful for forming nitrogen-containing heterocycles.
  • : The dimethylamino methylene group in diethyl 2-[(2-dimethylamino)methylene]-3-oxopentanedioate facilitates nucleophilic attack during pyrimidine formation, contrasting with the hydrazone’s dual nucleophilic-electrophilic character .
  • : The hydrazone in 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) participates in enzymatic C-S lyase reactions, suggesting hydrazones’ versatility in both synthetic and biochemical pathways .

Key Insight: Hydrazones are more reactive toward cyclization than dimethylamino derivatives, but their stability depends on substituent electronics.

Data Table: Structural and Reactivity Comparison

Compound Core Structure Substituent Ester Group Key Reactivity/Application Reference
Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate Pentanedioate 3-Chlorophenyl Dimethyl Potential heterocycle synthesis -
2-(2-(4-Fluorophenyl)hydrazono)propanoate (23) Propanoate 4-Fluorophenyl Ethyl* Enzymatic C-S lyase studies (1:1 ratio)
Diethyl 2-[(2-dimethylamino)methylene]-3-oxopentanedioate Pentanedioate Dimethylamino Diethyl Pyrimidine synthesis intermediate
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone 4-Chlorophenyl Methyl/Ethyl Agrochemical intermediate (metconazole)

*Assumed based on propanoate nomenclature.

Research Findings and Limitations

  • Synthetic Efficiency : highlights the importance of ester groups in hydrolysis yields, suggesting dimethyl esters in the target compound may streamline downstream steps .
  • Biological Relevance : The 1:1 ratio in implies hydrazones’ stoichiometric roles in enzymatic systems, though the target compound’s 3-chloro substituent may differ in bioavailability .
  • Knowledge Gaps: Limited data on the target compound’s specific applications necessitate further studies on its reactivity in heterocycle formation or biological assays.

Biological Activity

Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant findings from studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₅ClN₂O₄
  • Molecular Weight : 300.74 g/mol
  • CAS Number : 339029-50-4

The compound features a hydrazono group linked to a chlorophenyl ring and a pentanedioate backbone, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydrazono group can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • π-π Interactions : The chlorophenyl ring participates in π-π interactions, which may enhance the compound's binding affinity to biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of mitochondrial function, leading to increased oxidative stress and subsequent cell death.

Case Studies and Experimental Data

  • Antimicrobial Study :
    • Objective : To evaluate the antibacterial efficacy of this compound.
    • Method : Disk diffusion method was employed against several bacterial strains.
    • Results : The compound exhibited notable inhibition zones, particularly against Gram-positive bacteria, indicating strong antibacterial activity.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer effects.

Comparative Biological Activity Table

Activity TypeObserved EffectReference Study
AntimicrobialSignificant inhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
MechanismModulation of mitochondrial function

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Organic Synthesis : It acts as a building block for constructing more complex molecules.
  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Material Science : The compound is explored for applications in producing specialty chemicals.

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